6-Iodoquinolin-2-ol
Overview
Description
6-Iodoquinolin-2-ol is a chemical compound with the molecular formula C9H6INO. It is a derivative of quinoline, featuring an iodine atom at the 6th position and a hydroxyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinolin-2-ol typically involves the iodination of quinolin-2-ol. One common method includes the reaction of quinolin-2-ol with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol, and the temperature is maintained to optimize the yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Iodoquinolin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of quinone derivatives or reduced forms of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinolin-2-ol derivatives can be formed.
Oxidation Products: Quinone derivatives are common products of oxidation reactions.
Reduction Products: Reduced forms of quinolin-2-ol are typically obtained from reduction reactions.
Scientific Research Applications
6-Iodoquinolin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The exact mechanism of action of 6-Iodoquinolin-2-ol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, it may act by chelating metal ions, disrupting cellular processes, or interfering with enzyme activities. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Clioquinol: Another quinoline derivative with antimicrobial properties, used in the treatment of skin infections
Uniqueness
6-Iodoquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its single iodine atom at the 6th position and hydroxyl group at the 2nd position make it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
6-iodo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQARRHZNIORQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550806 | |
Record name | 6-Iodoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99455-01-3 | |
Record name | 6-Iodoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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